Ethyl 3-amino-4-(cyclohexylamino)benzoate
Overview
Description
Synthesis Analysis
EACBA is involved in the synthesis of various complex compounds . For instance, it has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor . In a specific synthesis process, ethyl 4-(cyclohexylamino)-3-nitrobenzoate was dissolved in ethanol and reacted with palladium on carbon in the presence of cyclohexene.Molecular Structure Analysis
The molecular formula of EACBA is C15H22N2O2 . The InChI code is 1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3 . The canonical SMILES structure is CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N .Chemical Reactions Analysis
EACBA is a potent inhibitor of ferroptosis, a distinct non-apoptotic form of cell death caused by lipid peroxidation . It is also a radical-trapping antioxidant and has the ability to reduce the accumulation of lipid peroxides and chain-carrying peroxyl radicals .Physical And Chemical Properties Analysis
EACBA is a white crystalline solid. It has a molecular weight of 262.35 g/mol . It is soluble in most organic solvents.Scientific Research Applications
1. Synthesis of Complex Compounds
Ethyl 3-amino-4-(cyclohexylamino)benzoate is involved in the synthesis of various complex compounds. For instance, it has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992). Similarly, it plays a role in the synthesis of benzo[h]quinazolines (Grigoryan, 2018) and other heterocyclic systems.
2. Pharmacological Research
In pharmacological research, derivatives of ethyl 3-amino-4-(cyclohexylamino)benzoate have been studied for various applications. For instance, SAR150640, a derivative, has been characterized as a potent and selective β3-adrenoceptor agonist, useful in the treatment of preterm labor (Croci et al., 2007).
3. Optical and Electronic Properties
The compound and its derivatives have been investigated for their optical and electronic properties. For example, studies on ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate focused on understanding the excited-state dynamics in various solvents (Weisenborn, Huizer, & Varma, 1989).
4. Synthesis Technology Optimization
Ethyl 3-amino-4-(cyclohexylamino)benzoate is also the focus of research aiming to optimize synthesis technologies. For example, the hydrazine hydrate reduction method has been optimized for the synthesis of this compound, with potential applications in industrial production (Qiao-yun, 2012).
5. Biological Activity Studies
Studies onderivatives of ethyl 3-amino-4-(cyclohexylamino)benzoate have also focused on their biological activities. For instance, research has been conducted on synthesizing and characterizing new quinazolines as potential antimicrobial agents (Desai, Shihora, & Moradia, 2007). Additionally, compounds synthesized from ethyl 3-amino-4-(cyclohexylamino)benzoate have shown promising antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020).
Safety And Hazards
EACBA should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .
properties
IUPAC Name |
ethyl 3-amino-4-(cyclohexylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)11-8-9-14(13(16)10-11)17-12-6-4-3-5-7-12/h8-10,12,17H,2-7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBVMHOBZBWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(cyclohexylamino)benzoate | |
CAS RN |
347174-05-4 | |
Record name | Ethyl 3-amino-4-(cyclohexylamino)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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